molecular formula C9H10O2 B128420 2-Methoxy-4-vinylphenol CAS No. 7786-61-0

2-Methoxy-4-vinylphenol

Cat. No.: B128420
CAS No.: 7786-61-0
M. Wt: 150.17 g/mol
InChI Key: YOMSJEATGXXYPX-UHFFFAOYSA-N
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Description

2-Methoxy-4-vinylphenol, also known as 4-ethenyl-2-methoxyphenol, is an aromatic compound with the molecular formula C9H10O2. It is known for its distinctive aroma, often described as spicy, clove-like, or reminiscent of curry. This compound is naturally occurring and can be found in various plants and foods, such as buckwheat and certain types of beer, where it contributes to their characteristic flavors .

Scientific Research Applications

2-Methoxy-4-vinylphenol has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

2-Methoxy-4-vinylphenol (2M4VP) is a naturally occurring compound that has been identified as a germination inhibitor . It has been found to exert potent anti-inflammatory effects . The primary targets of 2M4VP are the NF-κB p65 and MAPKs such as p38, ERK1/2, and JNK . These proteins play crucial roles in the inflammatory response, with NF-κB being a key regulator of genes responsible for both the innate and adaptive immune response .

Mode of Action

2M4VP inhibits the translocation of NF-κB p65 into the nucleus by preventing the degradation of IκB following IκB-α phosphorylation . This effectively blocks the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes. Additionally, 2M4VP inhibits the phosphorylation of MAPKs , which are involved in directing cellular responses to a diverse array of stimuli, such as pro-inflammatory cytokines and physical stress .

Biochemical Pathways

The action of 2M4VP affects several biochemical pathways. By inhibiting NF-κB and MAPK activation, it impacts the inflammatory response pathway . Furthermore, 2M4VP inhibits the hyper-acetylation of histone H3 (Lys9/Lys14) induced by LPS , which suggests that it may also influence gene expression through epigenetic mechanisms.

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 2M4VP are not readily available, the compound’s molecular weight (150.1745 g/mol) and structure suggest that it may be well absorbed and distributed in the body

Result of Action

The inhibition of NF-κB and MAPK activation by 2M4VP leads to a decrease in the production of pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandins (PGE2), as well as a reduction in the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) . This results in potent anti-inflammatory effects .

Action Environment

The action of 2M4VP can be influenced by various environmental factors. For instance, the presence of other compounds, such as ferulic acid, can affect its action. Certain strains of yeast, notably those used in brewing wheat beers, can convert ferulic acid into 2M4VP . This suggests that the presence of these yeasts and ferulic acid in the environment could potentially enhance the production and therefore the action of 2M4VP .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with target organs being the respiratory system .

Biochemical Analysis

Biochemical Properties

2-Methoxy-4-vinylphenol plays a significant role in biochemical reactions, particularly in the context of microbial metabolism. It is produced from ferulic acid by the action of specific enzymes in yeast, such as phenolic acid decarboxylase. This compound interacts with various biomolecules, including enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), inhibiting their activity and thus exerting anti-inflammatory effects .

Cellular Effects

This compound has been shown to influence various cellular processes. In LPS-stimulated RAW264.7 cells, it inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This compound also suppresses the expression of iNOS and COX-2, and inhibits the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are key players in inflammatory signaling pathways . Additionally, this compound has been found to induce cell cycle arrest in certain cancer cell lines, such as pancreatic cancer cells, by inhibiting the expression of proliferating cell nuclear antigen (PCNA) and reducing cell viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the activity of COX-2 and iNOS, reducing the production of inflammatory mediators. This compound also inhibits the phosphorylation of MAPKs, such as p38, ERK1/2, and JNK, and prevents the translocation of NF-κB p65 into the nucleus by blocking IκB degradation . These actions collectively contribute to its anti-inflammatory and anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that this compound maintains its anti-inflammatory effects over extended periods, although its potency may decrease due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and analgesic effects, while higher doses may lead to toxicity and adverse effects. For instance, in carrageenan-induced hind paw edema assays, the compound demonstrated dose-dependent anti-inflammatory action, with higher doses providing greater inhibition of inflammation . Excessive doses can result in toxicity, highlighting the importance of determining optimal dosage levels for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily produced from ferulic acid by the action of microbial enzymes, such as those found in yeast and bacteria. This conversion involves the decarboxylation of ferulic acid to form this compound, which can then participate in further metabolic reactions . The compound can also be metabolized by liver enzymes, leading to the formation of various metabolites that may have different biological activities.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature. Additionally, it may interact with specific transporters or binding proteins that facilitate its movement within the body . The compound’s distribution is influenced by factors such as tissue type, blood flow, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound is known to localize in the cytoplasm and can interact with various cellular organelles, including the endoplasmic reticulum and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell . These interactions can modulate its biological effects and contribute to its overall activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-4-vinylphenol can be synthesized from ferulic acid, a compound derived from lignin. The process involves microbial transformation using specific strains of yeast, such as Saccharomyces cerevisiae, or bacteria like Pseudomonas fluorescens. These microorganisms convert ferulic acid into this compound through enzymatic reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biotechnological processes. These processes leverage the natural ability of microorganisms to transform ferulic acid into the desired product. The reaction conditions typically include controlled fermentation environments with specific temperature, pH, and nutrient conditions to optimize yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-vinylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its vinyl group, which allows it to participate in polymerization reactions, making it valuable in the production of biobased polymers. Its distinctive aroma also sets it apart from other similar compounds .

Properties

IUPAC Name

4-ethenyl-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6,10H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMSJEATGXXYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31853-85-7
Record name Phenol, 4-ethenyl-2-methoxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31853-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7052529
Record name 2-Methoxy-4-vinylphenol
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless or pale straw oily liquid, powerful, spicy, clove-like roasted peanut odour
Record name 2-Methoxy-4-vinylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/599/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name 2-Methoxy-4-vinylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/599/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.090-1.096
Record name 2-Methoxy-4-vinylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/599/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7786-61-0
Record name 4-Vinylguaiacol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Vinylguaiacol
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Record name 4-Vinylguaiacol
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Record name Phenol, 4-ethenyl-2-methoxy-
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Record name 2-Methoxy-4-vinylphenol
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Record name 2-methoxy-4-vinylphenol
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Record name 2-METHOXY-4-VINYLPHENOL
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Record name 2-Methoxy-4-vinylphenol
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Synthesis routes and methods

Procedure details

A mixture of 4-hydroxy-3-methoxybenzaldehyde (3.42 mmol), malonic acid (13.68 mmol), piperidine (15.58 mmol) in DMF (20 ml) were taken in a 100 ml round bottom flask fitted with a condenser. The flask was shaken well and placed inside the monomode microwave oven and irradiated (250 W, 160° C.) for 15 minutes in parts. After completion, the reaction mixture was poured in ice cooled water and extracted with ethyl acetate. The organic layer was washed with dil. HCl, brine and water and dried over sodium sulphate. The solvent was evaporated under reduced pressure to obtain liquid which was purified on silica gel by column chromatography using a mixture of hexane and ethyl acetate (9:1 to 6:4), provided 4-hydroxy-3-methoxystyrene, a sweet and pleasant smelling liquid, in 51% yield; 1H NMR (CDCl3) 7.36 (21-1, d), 6.94 (2H, m), 6.83 (5H, m), 5.59 (1H, s), 3.86 (3H, s), 3.75 (3H, s); 13C NMR (CDCl3) 159.0, 146.7, 145.2, 130.3, 127.4, 126.6, 126.1, 120.1, 114.5, 114.1, 108.0, 55.9 and 55.3.
Quantity
3.42 mmol
Type
reactant
Reaction Step One
Quantity
13.68 mmol
Type
reactant
Reaction Step One
Quantity
15.58 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While the exact mechanism of action for 2-methoxy-4-vinylphenol's anti-inflammatory activity is still being investigated, recent research suggests it involves the Nrf2/ARE pathway. This compound appears to promote the degradation of Keap1, a protein that normally inhibits Nrf2. This allows Nrf2 to translocate to the nucleus and bind to the antioxidant response element (ARE), leading to increased expression of heme oxygenase-1 (HO-1) []. HO-1 is an enzyme with anti-inflammatory properties that inhibits the production of inducible nitric oxide synthase (iNOS), ultimately reducing the production of nitric oxide (NO) [].

    A: Research indicates that this compound can be used as a precursor for both thermoplastic and thermoset polymers []. Its hydrophobic derivatives have been successfully polymerized via solution and emulsion polymerization, yielding materials with a range of thermal properties suitable for thermoplastic applications []. Additionally, divinylbenzene-like monomers derived from this compound have been used to create thermosets with varying crosslinking densities, demonstrating their potential in thermosetting applications [].

    A: Current research primarily focuses on this compound as a product or target molecule rather than a catalyst. For instance, it is a detoxifying product formed when ferulic acid scavenges acrolein [].

    A: Yes, molecular docking studies have been conducted using this compound. One study investigated its potential as a PPAR-γ agonist for diabetes treatment. The study found that this compound showed significant binding affinity to PPAR-γ, suggesting it could potentially serve as a source for anti-diabetic drugs [].

    A: While specific stability studies on this compound are limited in the provided research, its incorporation into different formulations, such as lozenges, suggests a certain degree of stability []. Further research is needed to understand its stability profile under various conditions.

    A: The provided literature showcases the evolution of research on this compound, primarily focusing on its identification and quantification in various natural sources like plants [, , , , , , , , , , , , , , , , , , , , ] and food products [, , , , , ]. More recently, research has explored its potential biological activities, particularly its anti-inflammatory [] and antioxidant properties [, ].

    ANone: Yes, research on this compound demonstrates clear cross-disciplinary applications. It bridges various fields such as:

    • Food Chemistry: Identification and quantification of this compound in food products like coffee, beer, and peanuts contribute to understanding flavor profiles and quality control [, , , ].
    • Natural Products Chemistry: Isolation and characterization of this compound from diverse plant sources highlight its potential as a natural product with potential medicinal benefits [, , , , , , , , , , , , , , , , , , , , , , ].
    • Pharmacology: Investigation into this compound's anti-inflammatory [] and potential antidiabetic activities [] showcases its relevance in pharmacological research.
    • Polymer Chemistry: Utilizing this compound as a building block for polymers highlights its potential in material science and engineering [].

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